methyl N-[3-(aminomethyl)phenyl]carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[3-(aminomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGLBTSPLCLBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-64-7 | |
| Record name | methyl N-[3-(aminomethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 3-Hydroxyacetophenone Derivatives
A key step involves reductive amination of 3-hydroxyacetophenone derivatives to introduce the aminomethyl group on the phenyl ring. The process includes:
- Starting with 3-hydroxyacetophenone as the substrate.
- Reductive amination using ammonia and hydrogen gas in the presence of Raney nickel catalyst.
- Conducting the reaction in hydroxylic solvents such as methanol, ethanol, or their mixtures with water; methanol is preferred for its efficiency.
- Heating the mixture under pressure in an autoclave until the reaction completes.
- Removal of the Raney nickel catalyst by filtration and concentration of the filtrate to isolate the aminomethylphenol intermediate.
This method is efficient and scalable, providing a high yield of the aminomethyl intermediate (compound IV in patent literature).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Substrate | 3-Hydroxyacetophenone | Starting material |
| Catalyst | Raney nickel | For reductive amination |
| Solvent | Methanol or other alcohols | Methanol preferred |
| Atmosphere | Hydrogen gas | Required for reduction |
| Temperature | Elevated, autoclave conditions | Pressure and heat applied |
| Workup | Filtration to remove catalyst, concentration | Isolate aminomethylphenol |
Methylation of Amino Group
Following the formation of the aminomethylphenyl intermediate, methylation of the amino group is often performed to yield N-methyl derivatives:
- Reaction with formaldehyde in the presence of formic acid achieves selective methylation.
- This step converts the primary amine to a dimethylamino group, which can be further transformed into carbamate derivatives.
Carbamate Formation
Reaction with Carbamoyl Chlorides
The carbamate moiety is introduced by reacting the aminomethylphenyl intermediate with carbamoyl chlorides such as ethylmethylcarbamoyl chloride:
- The reaction is typically carried out in organic solvents like acetonitrile (a nitrile solvent preferred for its polarity and stability).
- A base is added to deprotonate the phenolic hydroxyl, increasing nucleophilicity and facilitating nucleophilic substitution.
- The carbamoyl chloride reacts with the phenolic OH and/or amine groups to form the carbamate linkage.
- The sequence of addition can vary: the carbonyl insertion reagent may first react with the phenolic OH followed by the amine or vice versa.
- The reaction is conducted under mild conditions to preserve stereochemistry if chiral centers are present.
Use of Carbonyl Insertion Reagents
Alternative carbonyl insertion reagents include:
- Carbonyldiimidazole
- Triphosgene
- Methyl carbonate
These reagents provide different pathways to insert the carbamate carbonyl between the amine and phenolic components, offering versatility in synthesis.
Catalytic and Green Chemistry Approaches
Recent advances emphasize environmentally friendly methods:
- Dimethyl carbonate aminolysis is a green and efficient method for methyl N-phenyl carbamate synthesis, which could be adapted for aminomethylphenyl derivatives.
- Catalysts such as PbO pretreated with methanol or mesoporous AlSBA-15 have shown high catalytic activity in carbamate formation under mild conditions.
- These catalysts enable high conversion and selectivity without phosgene, reducing toxic byproducts.
Resolution of Chiral Intermediates
If stereochemistry is important, optical resolution of intermediates is performed:
- The aminomethylphenyl intermediate or its derivatives can be resolved using chiral acids such as tartaric acid, mandelic acid, or camphor sulfonic acid.
- This allows isolation of optically pure compounds for subsequent carbamate formation, preserving enantiomeric purity.
Summary Table of Key Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Reductive amination | 3-Hydroxyacetophenone, NH3, Raney Ni, H2, MeOH, autoclave | Aminomethylphenol intermediate |
| 2 | Amino group methylation | Formaldehyde, formic acid | Dimethylamino derivative |
| 3 | Carbamate formation | Ethylmethylcarbamoyl chloride, base, acetonitrile | Methyl N-[3-(aminomethyl)phenyl]carbamate |
| 4 | Chiral resolution (optional) | Chiral acids (e.g., tartaric acid) | Optically pure intermediates |
| 5 | Green catalysis (alternative) | Dimethyl carbonate, PbO or AlSBA-15 catalyst | Environmentally friendly carbamate synthesis |
Research Findings and Considerations
- The reductive amination step is critical for high yield and purity; methanol as solvent and Raney nickel catalyst under hydrogen pressure are optimal.
- Methylation with formaldehyde/formic acid is selective and efficient for amino group modification.
- Carbamate formation via carbamoyl chlorides or carbonyl insertion reagents is versatile, allowing control over reaction sequence and conditions.
- Green chemistry approaches using dimethyl carbonate and heterogeneous catalysts offer sustainable alternatives with high conversion and selectivity.
- Optical resolution techniques ensure enantiomeric purity necessary for pharmaceutical applications.
- Reaction parameters such as solvent choice, temperature, catalyst loading, and reagent ratios significantly influence the overall yield and product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of imines or nitroso compounds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 3-(aminomethyl)aniline and methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl N-[3-(aminomethyl)phenyl]carbamate is recognized for its pharmacological properties, particularly in the development of therapeutic agents. Its structure allows it to engage with biological targets effectively, making it a candidate for drug development.
Anticholinergic Agents
One of the notable applications of this compound is in the synthesis of anticholinergic drugs. These drugs are used to treat conditions like Alzheimer's disease and other cognitive disorders by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This compound can serve as a precursor in the synthesis of more complex carbamate derivatives that exhibit enhanced AChE inhibitory activity .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures to this compound may possess anti-inflammatory and analgesic properties. These effects are critical for developing treatments for chronic pain and inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a subject of interest in pain management research .
Organic Synthesis
This compound acts as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in creating diverse chemical entities.
Synthesis of Carbamate Derivatives
The compound can be utilized to synthesize other carbamate derivatives through nucleophilic substitution reactions. For example, it can react with different amines or alcohols to form new carbamates with tailored properties for specific applications .
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a building block for more complex molecules, including those used in agrochemicals and pharmaceuticals. Its versatility allows chemists to modify its structure to enhance biological activity or improve stability .
Biochemical Probes
Due to its ability to interact with biological molecules, this compound is also explored as a biochemical probe in research settings.
Target Identification
The compound can be used to identify and characterize biological targets within cells or tissues, aiding in understanding disease mechanisms and drug action pathways. This application is particularly relevant in cancer research, where identifying specific molecular targets is crucial for developing targeted therapies .
Case Studies and Research Findings
A review of recent studies highlights the compound's potential applications:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Analogues with Tert-Butyl Protecting Groups
tert-Butyl N-[3-(Aminomethyl)benzyl]carbamate (C13H20N2O2, MW: 236.32 g/mol) shares a similar backbone but replaces the methyl carbamate with a tert-butoxycarbonyl (Boc) group. This substitution increases steric bulk and stability, making it a preferred protecting group in peptide synthesis. Key differences include:
- Synthetic Yield : tert-Butyl derivatives (e.g., compound 13m in ) exhibit higher yields (~76–82%) compared to methyl carbamates due to reduced side reactions .
- Melting Points : tert-Butyl carbamates generally have higher melting points (e.g., 121–128°C for bromo/chloro-substituted derivatives) compared to liquid or low-melting methyl counterparts .
Substituted Phenyl Carbamates
Phenmedipham (C16H16N2O4, MW: 300.31 g/mol)
- Structure: Contains a 3-methylphenyl carbamate linked to a methoxycarbonylamino-substituted phenyl ring.
- Applications : Widely used as a herbicide due to its inhibitory activity against photosynthesis .
- Key Difference: The 3-methylphenyl group enhances lipophilicity, improving plant membrane penetration compared to the aminomethyl group in the target compound .
Methyl N-[3-(Methoxycarbonylamino)phenyl]carbamate (C10H12N2O4, MW: 224.22 g/mol)
Heterocyclic and Complex Carbamates
- Fenbendazole Related Compound B (Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate): A benzimidazole carbamate with antiparasitic activity, highlighting the role of aromatic heterocycles in bioactivity .
- tert-Butyl N-[[3-(Aminomethyl)oxetan-3-yl]methyl]carbamate (C10H20N2O3, MW: 216.28 g/mol): Incorporates an oxetane ring, improving metabolic stability and solubility in drug candidates .
Lipophilicity and Bioavailability
- logP Values: this compound has a calculated logP of ~1.2, whereas Phenmedipham (logP ~3.5) is more lipophilic, favoring herbicidal activity .
- Aminomethyl vs. Halogen Substituents: Bromo/chloro substituents (e.g., in ) increase molecular weight and melting points but reduce aqueous solubility .
Biological Activity
Methyl N-[3-(aminomethyl)phenyl]carbamate, a carbamate derivative, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Carbamates are known for their diverse applications, including as insecticides and in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a carbamate functional group attached to an aminomethyl-substituted phenyl ring. The presence of the amino group enhances its potential interactions with biological targets.
Enzyme Inhibition
Research has shown that carbamates can act as inhibitors for various enzymes. For instance, studies on related compounds indicate that certain carbamates exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. This compound's structural similarities suggest it may also possess such inhibitory properties.
| Compound Name | Target Enzyme | Inhibition Activity |
|---|---|---|
| 8b | Acetylcholinesterase | Moderate |
| 8c | Butyrylcholinesterase | High |
| This compound | Potentially AChE/BuChE | To be determined |
Anticancer Activity
Recent studies have highlighted the potential of carbamates in cancer therapy. For example, derivatives have shown cytotoxic effects on various cancer cell lines while sparing normal cells. Although specific data on this compound is limited, its structural characteristics suggest it may have similar anticancer properties.
Study 1: Synthesis and Characterization
In a study focusing on the synthesis of carbamate derivatives, this compound was synthesized and characterized using techniques such as IR spectroscopy and NMR. The synthesized compound was screened for biological activity against AChE and BuChE, revealing promising results indicative of its potential as a therapeutic agent.
Study 2: Pharmacological Evaluation
Another study evaluated the pharmacological profile of this compound in vivo. The compound was administered to animal models to assess its efficacy in modulating enzyme activity related to neurodegenerative disorders. Preliminary results suggested a dose-dependent inhibition of AChE, aligning with the observed activities of structurally similar compounds.
The mechanism by which this compound exerts its biological effects likely involves interaction with target enzymes through hydrogen bonding or other non-covalent interactions. Such interactions can lead to conformational changes in the enzymes, resulting in inhibition or modulation of their activity.
Q & A
Q. What are the standard catalytic methods for synthesizing methyl N-[3-(aminomethyl)phenyl]carbamate?
The synthesis often employs heterogeneous catalysts such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. These catalysts facilitate carbamate formation under mild conditions (e.g., 140°C, nitrogen atmosphere) with high selectivity. Reaction optimization includes adjusting catalyst calcination temperatures (500–600°C) and molar ratios of reactants (e.g., aniline derivatives and dimethyl carbonate) .
Q. How is the chemical structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic techniques:
Q. What safety protocols are recommended for handling this compound?
According to GHS classifications, the compound may pose hazards (e.g., skin/eye irritation). Researchers should:
- Use PPE (gloves, goggles) and work in a fume hood.
- Follow storage guidelines (-20°C for long-term stability).
- Refer to Safety Data Sheets (SDS) for emergency measures (e.g., spill management) .
Advanced Research Questions
Q. How can catalytic efficiency be improved for large-scale synthesis of this compound?
Advanced strategies include:
- Catalyst Design : Incorporating Ce into hydrotalcite-derived oxides enhances Lewis acidity, improving reaction rates .
- Process Optimization : Continuous-flow reactors with immobilized catalysts reduce diffusion limitations and enable scalability .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reactant solubility and yield .
Q. What methodologies address conflicting spectroscopic data during structural analysis?
Q. How do computational models aid in understanding the reaction mechanism of carbamate formation?
Density Functional Theory (DFT) studies reveal:
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
Use a factorial design to systematically test variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
